molecular formula C8H10N2O4 B11717178 Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate

Cat. No.: B11717178
M. Wt: 198.18 g/mol
InChI Key: XKYWQWXYLFXGSE-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate (CAS# 2006277-39-8) is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is offered as a useful research chemical for laboratory investigations . The core structure of this compound is based on a dihydroxypyrimidine ring, which is a scaffold of high interest in medicinal chemistry. Pyrimidine derivatives, particularly those with a 4,6-dihydroxy substitution pattern, are recognized as key intermediates and building blocks in organic synthesis . For instance, closely related 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives have been researched as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and have been explored as a potential substitute for the 2,4-thiazolidinedione head group in the design of antidiabetic drugs . Furthermore, pyrimidine heterocycles are frequently incorporated into compounds screened for various biological activities, such as anti-tubercular agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(8(13)14-2)5-6(11)9-3-10-7(5)12/h3-4H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYWQWXYLFXGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CNC1=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Formamidine hydrochloride reacts with methyl 2-(malonyl)propanoate under alkaline conditions (e.g., NaOH or KOH) in methanol or ethanol. The reaction proceeds via:

  • Deprotonation : The base abstracts protons from malonic ester, generating a nucleophilic enolate.

  • Cyclization : The enolate attacks the electrophilic carbon in formamidine, forming the pyrimidine ring.

  • Aromatization : Elimination of water yields the 4,6-dihydroxypyrimidine core with the methyl propanoate substituent at position 5.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Formamidine : Malonic Ester : Base)1 : 1–3 : 1–3Maximizes enolate formation
SolventMethanol/EthanolEnhances solubility
TemperatureReflux (~78–85°C)Accelerates cyclization
Reaction Time8–10 hoursEnsures completion

Using diethyl malonate as a starting material yields 4,6-dihydroxypyrimidine with >90% purity. Substituting diethyl malonate with methyl 2-(malonyl)propanoate directly introduces the propanoate group at position 5.

Post-Cyclization Esterification

For substrates with pre-formed pyrimidine rings, esterification at position 5 is achieved via nucleophilic acyl substitution. EP2319853A1 outlines a two-step process involving:

Protection of Hydroxyl Groups

  • Silylation : Treating 4,6-dihydroxypyrimidine with tert-butyldiphenylsilyl chloride (TBDPSCl) protects hydroxyl groups, preventing undesired side reactions.

  • Esterification : Reacting the silylated intermediate with methyl propionyl chloride in dichloromethane (DCM) introduces the propanoate group.

Example Protocol

  • Step 1 : 4,6-Dihydroxypyrimidine (1 eq), TBDPSCl (1.2 eq), imidazole (2 eq) in DCM, 0°C → RT, 12 h.

  • Step 2 : Methyl propionyl chloride (1.5 eq), DMAP (0.1 eq), DCM, 0°C → RT, 6 h.

  • Deprotection : NH4F/MeOH removes silyl groups, yielding the target compound with 85% isolated purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ProsCons
Cyclization90–9598.9–99.4Single-step, high atom economyRequires specialized malonic esters
Esterification80–8595–98Compatible with diverse estersMulti-step, lower yield

Purification and Characterization

Recrystallization in acetone removes unreacted starting materials and byproducts, achieving >98% purity. Analytical data from PubChem confirms structural integrity:

  • Molecular Formula : C8H10N2O4

  • Molecular Weight : 198.18 g/mol

  • SMILES : CC(C1=C(N=CNC1=O)O)C(=O)OC

Industrial-Scale Considerations

CN103319420A highlights scalability:

  • Solvent Recovery : Methanol/ethanol are distilled under reduced pressure (50–60°C, 100–200 mbar) and reused, reducing costs.

  • Throughput : Batch sizes up to 20 kg demonstrate consistent yields (89–92%) in pilot plants.

Challenges and Mitigation

  • Regioselectivity : Competing reactions at pyrimidine positions 4 and 6 are minimized by using excess malonic ester (1.5–2 eq).

  • Ester Hydrolysis : Acidic workup (pH 7) prevents cleavage of the methyl propanoate group during purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate, we compare it with structurally and functionally related pyrimidine and pyridine derivatives. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted below.

Structural Analog: Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate

  • Substituents : Chlorine atoms at positions 4 and 6, and a methylsulfanyl group at position 2 replace the hydroxyl groups in the target compound.
  • Synthesis : Prepared via LDA (lithium diisopropylamide)-mediated lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine, followed by reaction with methyl pyruvate at –78 °C .
  • Reactivity : The chloro and methylsulfanyl groups increase electrophilicity, enabling nucleophilic substitution reactions, unlike the hydroxylated compound, which is more prone to hydrogen bonding.

Pyridine-Based Analog: Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

  • Core Structure : A pyridine ring replaces the pyrimidine core, altering electronic properties. The fluorine atom at position 5 enhances metabolic stability.
  • Applications : Used in the synthesis of kinase inhibitors due to its electron-deficient aromatic system .
  • Comparison : The pyridine analog exhibits lower polarity compared to the dihydroxy pyrimidine derivative, impacting solubility and bioavailability.

Complex Pyrimidine Derivative: 2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile

  • Substituents: A chloropyrimidine core with a cyano group and aryl amino side chain.
  • Synthetic Route: Synthesized via condensation of 2-chloro-4-aminopyrimidine with 4-(pyridin-2-ylmethoxy)phenylamine in 2-propanol using p-toluenesulfonic acid as a catalyst .
  • Key Differences: The cyano group enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the ester-functionalized target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Key Properties
This compound Pyrimidine 4,6-dihydroxy, 5-methyl propanoate Not explicitly detailed in evidence High polarity, hydrogen bonding
Methyl 2-[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate Pyrimidine 4,6-dichloro, 2-methylsulfanyl LDA-mediated lithiation Electrophilic, reactive to nucleophiles
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine 2-amino-5-fluoro, 3-methyl propanoate Not detailed Moderate polarity, metabolic stability
2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile Pyrimidine 2-chloro, 5-cyano, aryl amino Acid-catalyzed condensation High reactivity in cross-coupling

Research Findings and Implications

  • Hydroxyl vs. Chloro Groups: The hydroxyl groups in this compound enhance solubility in polar solvents (e.g., water or DMSO), whereas chloro substituents (as in the dichloro analog) favor organic solvents like THF .
  • In contrast, cyano-substituted analogs (e.g., ) are often irreversible enzyme inhibitors.
  • Synthetic Challenges : The dihydroxy pyrimidine core is sensitive to oxidative and acidic conditions, requiring milder synthetic protocols compared to chloro or methylsulfanyl analogs .

Biological Activity

Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate is a pyrimidine derivative characterized by its unique structural features, including two hydroxyl groups on the pyrimidine ring and a propanoate moiety. This compound has garnered attention for its potential biological activities, which are essential in various pharmaceutical applications.

Structural Characteristics

  • Molecular Formula : C_10H_12N_2O_4
  • Molecular Weight : Approximately 198.18 g/mol

The presence of hydroxyl groups enhances the compound's solubility and reactivity, making it a candidate for further biological investigations. The structure allows for potential interactions with biological targets, contributing to its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Compounds with similar hydroxyl substitutions have demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : Interaction studies reveal that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

The mechanism of action for this compound involves several pathways:

  • Binding to Enzymes : The compound may inhibit or activate enzyme activity through direct binding.
  • Receptor Interaction : It may modulate receptor signaling pathways, affecting various physiological responses.
  • Cellular Pathway Alteration : The compound could influence cellular processes such as apoptosis and cell proliferation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-(4,6-Dihydroxy-5-methylpyrimidinyl)propanoateC_11H_14N_2O_4Contains a methyl group at position 5
Methyl 2-(4,6-Dichloropyrimidin-5-yl)propanoateC_10H_8Cl_2N_2O_2Chlorinated at positions 4 and 6
2-Amino-4,6-dihydroxy-5-methylpyrimidineC_7H_8N_4O_3Lacks the propanoate group; amino substitution

Case Studies and Research Findings

  • Antioxidant Studies : A study published in Molecules highlighted the antioxidant properties of similar compounds. It was found that derivatives with hydroxyl groups significantly reduced oxidative stress markers in vitro .
  • Antimicrobial Evaluation : Research conducted on related pyrimidine derivatives indicated that compounds with similar structures demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that methyl pyrimidine derivatives could inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyrimidine derivatives with methyl propanoate precursors. Critical steps include pH control (e.g., using ammonium acetate buffer adjusted to pH 6.5 for stabilizing intermediates) and purification via recrystallization or chromatography. For example, ether/petroleum ether recrystallization (60–80°C) is effective for removing polar impurities, as demonstrated in analogous methyl ester syntheses . Reaction monitoring via HPLC with UV detection (e.g., 254 nm) is recommended to track intermediate formation and purity .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze pyrimidinyl proton environments (e.g., δ 0.78–0.96 ppm for cyclopropane-related protons in structurally similar compounds ).
  • MS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ calculations aligned with exact mass, as shown in pyrimidine derivatives ).
  • IR : Identify hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches. Cross-validate with reference standards for pyrimidinylpropanoate analogs .

Q. What stability challenges are associated with this compound under experimental conditions?

  • Methodological Answer : The dihydroxy-pyrimidinyl moiety is prone to oxidation and hydrolysis. Stability studies should include:

  • pH-dependent degradation : Test in buffers (pH 3–9) at 25–40°C, monitoring via HPLC .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as recommended for labile pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across cell lines?

  • Methodological Answer : Discrepancies may arise from cell line-specific metabolic pathways. For example:

  • Dose-response profiling : Use standardized protocols (e.g., ECACC/ATCC cell lines cultured in RPMI + 10% FBS ) to minimize variability.
  • Mechanistic studies : Compare mitochondrial toxicity (MTT assay) vs. apoptosis markers (caspase-3 activation) to distinguish cytotoxic mechanisms .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidinyl ring during derivatization?

  • Methodological Answer :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during electrophilic substitution at the 5-position .
  • Catalytic systems : Explore Pd/Cu-mediated cross-coupling for arylations, as shown in pyrido[1,2-a]pyrimidinone syntheses .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on electron density maps .

Q. How can impurity profiles be rigorously characterized for this compound in pharmaceutical-grade research?

  • Methodological Answer : Follow pharmacopeial guidelines for impurity identification:

  • HPLC-MS/MS : Detect trace impurities (≤0.1%) using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
  • Synthesis of reference standards : Prepare analogs like methylphenylpropanoic acids (e.g., MM0002.11 ) to match retention times and fragmentation patterns.

Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions.
  • Molecular docking : Target pyrimidine-binding enzymes (e.g., dihydrofolate reductase) using AutoDock Vina with PyMOL visualization .

Data Interpretation and Validation

Q. How should researchers address discrepancies between theoretical and experimental NMR data?

  • Methodological Answer :

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts, as hydroxy groups exhibit strong solvent-dependent deshielding .
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation in propanoate esters ).

Q. What validation criteria are essential for claiming a "novel synthesis route" for this compound?

  • Methodological Answer :

  • Yield improvement : Demonstrate ≥20% increase over existing methods (e.g., from 50% to 70% via DBU-mediated methylation ).
  • Green chemistry metrics : Report E-factor (kg waste/kg product) and atom economy for sustainability claims .

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